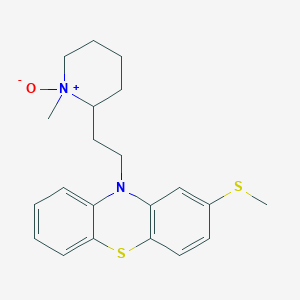

N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

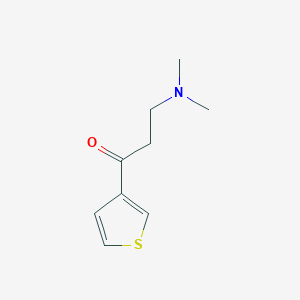

N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine (Bz-dG-DMT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a modified nucleoside that is often used as a precursor for the synthesis of oligonucleotides, which are widely used in gene therapy, DNA sequencing, and other applications.

科学的研究の応用

Synthesis and Biophysical Properties

- N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine is involved in the synthesis of various nucleosides and nucleotides. For instance, the paper by Hasan, Tomasz, and Shaw (1997) discusses the synthesis of N7-cyanoborane 2'-deoxyguanosine, a compound similar to normal guanosine but incapable of hydrogen bonding at the 7-position due to differences from normal guanosine. This research highlights the biochemical and biophysical properties of these compounds, illustrating their utility in the synthesis of base-boronated oligonucleotides (Hasan, Tomasz, & Shaw, 1997).

RNA Synthesis and Modifications

- The compound is also used in the synthesis of RNA and its derivatives. For example, Bleasdale et al. (1994) describe methods for synthesizing 15N-labelled guanosines and deoxyguanosines, which are crucial for incorporating into oligonucleotides. This research is significant for understanding the chemical synthesis of RNA and its applications in biotechnology and medicinal chemistry (Bleasdale et al., 1994).

Acrylic Bone Cement Modification

- Interestingly, this compound also finds applications outside of direct biochemical synthesis. Vázquez et al. (1998) synthesized a long chain acid derivative bearing an aromatic tertiary amine group, which acts as an activator for curing acrylic cements at low temperatures, reducing biological adverse effects associated with classical activators. This research opens pathways for biomedical applications, particularly in orthopedics (Vázquez et al., 1998).

Oligonucleotide Synthesis

- The compound is integral in oligonucleotide synthesis, as demonstrated by Gregoire and Neilson (1978), who describe the preparation of 2′-O-tetrahydropyranyl derivatives of guanosine and adenosine necessary for insertion in phosphotriester oligonucleotide synthesis. This research is fundamental in understanding the chemical processes involved in the synthesis of RNA and DNA oligonucleotides (Gregoire & Neilson, 1978).

Chemical Protection in RNA Synthesis

- This compound is also used in protecting guanine bases during RNA synthesis. Damha et al. (1992) developed a novel strategy for simultaneously protecting the lactam and N2-amino functions of guanine nucleosides, which is crucial in RNA synthesis and modifications (Damha et al., 1992).

Safety and Hazards

The safety and hazards associated with “N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” are not detailed in the search results. It’s important to note that this compound is intended for research or manufacturing use only and is not intended for human or veterinary use.

将来の方向性

“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” has potential applications in nucleic acid synthesis and as a precursor for modified DNA and RNA molecules. Its role in the synthesis of nucleoside analogs and anti-viral drugs suggests it may have future applications in the treatment of diseases such as HIV and hepatitis C .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine involves the protection of the 5'-hydroxyl group and the guanine amino group, followed by benzoylation of the guanine N2 position and deprotection of the 5'-hydroxyl group. The final step involves the attachment of a DMT group to the 2'-hydroxyl group of the deoxyribose moiety.", "Starting Materials": [ "2'-deoxyguanosine", "benzoyl chloride", "DMT-Cl", "triethylamine", "diisopropylethylamine", "acetonitrile", "methanol", "dichloromethane", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protect the 5'-hydroxyl group of 2'-deoxyguanosine with DMT-Cl and triethylamine in acetonitrile to obtain 5'-O-DMT-2'-deoxyguanosine.", "Protect the guanine amino group with diisopropylethylamine and benzoyl chloride in dichloromethane to obtain N2-benzoyl-5'-O-DMT-2'-deoxyguanosine.", "Deprotect the 5'-hydroxyl group with 0.1 M sodium bicarbonate in methanol to obtain N2-benzoyl-2'-deoxy-5'-O-DMT-guanosine.", "Attach a DMT group to the 2'-hydroxyl group of the deoxyribose moiety with DMT-Cl and triethylamine in dichloromethane to obtain N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine." ] } | |

| 109464-23-5 | |

分子式 |

C38H35N5O7 |

分子量 |

673.7 g/mol |

IUPAC名 |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |

InChI |

InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-22-31-30(44)21-32(50-31)43-23-39-33-34(43)40-37(42-36(33)46)41-35(45)24-9-5-3-6-10-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H2,40,41,42,45,46)/t30-,31+,32+/m0/s1 |

InChIキー |

UCUYPNDIDSPRHU-DCMFLLSESA-N |

異性体SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5NC(=NC6=O)NC(=O)C7=CC=CC=C7)O |

正規SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)